Diethyl (4-Bromobenzyl)phosphonate

Description

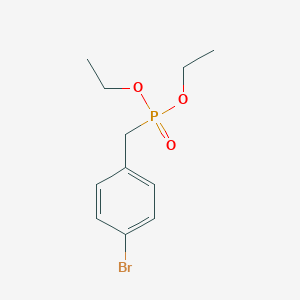

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTXXSZUISGKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454436 | |

| Record name | Diethyl (4-Bromobenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38186-51-5 | |

| Record name | Diethyl P-[(4-bromophenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38186-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (4-Bromobenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-[(4-bromophenyl)methyl]-, diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl (4-Bromobenzyl)phosphonate

CAS Number: 38186-51-5

This technical guide provides a comprehensive overview of Diethyl (4-Bromobenzyl)phosphonate, a versatile organophosphorus compound with significant applications in organic synthesis and potential roles in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and biological significance.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its structure features a diethyl phosphonate group attached to a benzyl group, which is substituted with a bromine atom at the para position. This combination of a reactive phosphonate moiety and a functionalized aromatic ring makes it a valuable intermediate in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 38186-51-5 | [1] |

| Molecular Formula | C₁₁H₁₆BrO₃P | [1] |

| Molecular Weight | 307.12 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 183 °C @ 0.6 mmHg | [2] |

| Purity | ≥97% | [3] |

| SMILES | CCOP(=O)(Cc1ccc(Br)cc1)OCC | [4] |

| InChI | InChI=1S/C11H17O3P/c1-3-13-15(12,14-4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | [5] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts (Solvent: CDCl₃) | Source(s) |

| ¹H NMR (400 MHz) | δ 7.30 (d, 2H, J = 7.5 Hz), 7.05 (d, 2H, J = 7.6 Hz), 3.99-3.88 (m, 4H), 2.99 (s, 1H), 2.94 (s, 1H), 1.12 (t, 6H, J = 6.9 Hz) | [6] |

| ¹³C NMR (100 MHz) | δ 131.7, 131.6, 131.5, 121.0, 62.3, 34.0, 32.0, 16.5 | [6] |

| HRMS ([M+H]⁺) | Calculated: 307.0097, Measured: 307.0093 | [6] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, 4-bromobenzyl bromide.

Caption: Michaelis-Arbuzov synthesis workflow.

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol describes a general procedure for the synthesis of this compound from 4-bromobenzyl bromide and triethyl phosphite.[6]

Materials:

-

4-Bromobenzyl bromide

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add 4-bromobenzyl bromide (1.0 equivalent) and an excess of triethyl phosphite (e.g., 15 equivalents).[6]

-

Heat the reaction mixture to reflux (approximately 90 °C) for 19 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite by distillation under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate (e.g., 1:1 ratio) as the eluent.[6]

-

The final product is obtained as a colorless liquid with a typical yield of around 98%.[6]

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis. The phosphonate group can be used in the Horner-Wadsworth-Emmons reaction to form alkenes, while the bromo-substituted benzyl group can participate in various coupling reactions or nucleophilic substitutions.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a key application of this compound, allowing for the stereoselective synthesis of alkenes. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone.

Caption: Generalized HWE reaction workflow.

Application in Drug Development

Benzylphosphonate derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. While specific data for this compound is limited, the broader class of compounds has shown promise in several areas.

Antiviral Activity: Phosphonate-based nucleoside analogs are a critical class of antiviral drugs.[7] They act as mimics of natural nucleoside monophosphates but are resistant to enzymatic cleavage, leading to a longer intracellular half-life.[7] The proposed mechanism involves intracellular phosphorylation to an active diphosphate form, which then inhibits viral DNA polymerase, leading to chain termination.[8]

References

- 1. 38186-51-5 CAS MSDS (DIETHYL 4-BROMOBENZYL PHOSPHONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Buy this compound | 38186-51-5 [smolecule.com]

- 3. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. diethyl benzylphosphonate(1080-32-6) 13C NMR spectrum [chemicalbook.com]

- 6. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. journals.asm.org [journals.asm.org]

Diethyl (4-Bromobenzyl)phosphonate: A Comprehensive Technical Guide to its Physical Properties

For Immediate Release

This technical guide provides an in-depth analysis of the core physical properties of Diethyl (4-Bromobenzyl)phosphonate, a key organophosphorus intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in the field of drug development and organic chemistry, this document compiles essential data, outlines detailed experimental protocols for property determination, and presents a logical workflow for these characterizations.

Core Physical and Chemical Identifiers

This compound is an organophosphorus compound with the molecular formula C₁₁H₁₆BrO₃P.[1] It is characterized by a phosphonate group attached to a 4-bromobenzyl moiety.[1] This compound typically appears as a colorless to nearly colorless clear liquid.[1]

Table 1: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆BrO₃P | [2][3][4][5][6] |

| Molecular Weight | 307.12 g/mol | [2][3][4][5][6] |

| CAS Number | 38186-51-5 | [2][4][5][6][7] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [2][3][4] |

| Boiling Point | 183 °C at 0.6 mmHg | [1][2][3][4] |

| Density | 1.37 g/mL | [2][3][7] |

| Refractive Index | 1.5230 - 1.5270 / 1.53 | [2][3][7] |

| Melting Point | Not Applicable | [7] |

| Solubility | Inferred to be soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water. | [8] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, a micro-boiling point determination is a suitable and accurate method.[7]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Heating block or oil bath

-

Hot plate with magnetic stirring capabilities

-

Small magnetic stir bar

-

Thermometer

-

Clamps and stand

Procedure:

-

Introduce approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.

-

Place the test tube in the heating block or oil bath situated on the hot plate stirrer and clamp it securely.

-

Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.

-

Activate the stirrer to ensure gentle and even heating.

-

Gradually heat the sample.

-

Observe for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, which indicates the liquid is refluxing.[7]

-

The thermometer bulb should be at the level of the vapor condensation ring for an accurate measurement.

-

The stable temperature reading on the thermometer when the liquid is gently refluxing is recorded as the boiling point.[7]

-

It is crucial to note the pressure at which the boiling point is measured, as it significantly affects the result.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.[9]

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume)

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer on an analytical balance and record its mass.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Place the filled pycnometer in a temperature-controlled water bath until it reaches thermal equilibrium.

-

Carefully remove any excess liquid from the top of the pycnometer.

-

Weigh the filled pycnometer and record the mass.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[3][9]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Lens paper

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Connect the refractometer to a constant temperature water bath set to a specific temperature (e.g., 20°C or 25°C), as refractive index is temperature-dependent.

-

Using a dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms and allow a few moments for the sample to reach the set temperature.

-

Look through the eyepiece and adjust the control knob until the light and dark fields are sharp and divided.

-

Adjust the compensator to eliminate any color fringes.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly with a suitable solvent and lens paper after the measurement.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical sequence of steps involved in the comprehensive physical characterization of a liquid chemical like this compound.

Caption: Logical workflow for the determination of physical properties.

This technical guide serves as a foundational resource for professionals working with this compound, providing reliable data and standardized methodologies essential for its application in research and development.

References

- 1. Buy this compound | 38186-51-5 [smolecule.com]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. pubs.aip.org [pubs.aip.org]

- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. CAS 20074-79-7: Diethyl (4-aminobenzyl)phosphonate [cymitquimica.com]

- 9. mt.com [mt.com]

Diethyl (4-Bromobenzyl)phosphonate spectral data

An In-depth Technical Guide on the Spectral Data of Diethyl (4-Bromobenzyl)phosphonate

This guide provides a comprehensive overview of the spectral data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols, and a logical workflow for spectral analysis.

Physicochemical Properties

| Property | Value |

| CAS Number | 38186-51-5 |

| Molecular Formula | C11H16BrO3P |

| Molecular Weight | 307.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 183 °C at 0.6 mmHg[1] |

Spectral Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.30 | Doublet | 2H | Ar-H | 7.5 |

| 7.05 | Doublet | 2H | Ar-H | 7.6 |

| 3.99-3.88 | Multiplet | 4H | O-CH₂-CH₃ | - |

| 2.99 | Singlet | 1H | P-CH₂-Ar | - |

| 2.94 | Singlet | 1H | P-CH₂-Ar | - |

| 1.12 | Triplet | 6H | O-CH₂-CH₃ | 6.9 |

| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[2] |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 131.7 | Ar-C |

| 131.6 | Ar-C |

| 131.5 | Ar-C |

| 121.0 | Ar-C-Br |

| 62.3 | O-CH₂-CH₃ |

| 34.0 | P-CH₂-Ar |

| 32.0 | P-CH₂-Ar |

| 16.5 | O-CH₂-CH₃ |

| Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[2] |

Table 3: Predicted ³¹P NMR Spectral Data

| Chemical Shift (δ) ppm | Predicted Range |

| ~20-25 | Benzylphosphonates |

| Reference: 85% H₃PO₄ |

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 307.0097 | 307.0093 |

| Ionization Mode: Electrospray Ionization (ESI)[2] |

Infrared (IR) Spectroscopy

Table 5: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H stretch (alkyl) |

| ~1250 | P=O stretch |

| ~1030 | P-O-C stretch |

| ~750-850 | C-Br stretch |

| Note: These are predicted values based on similar structures.[3] Phosphonates typically show a strong P=O stretching vibration in the 900-1200 cm⁻¹ region.[4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[5]

Procedure:

-

1-bromo-4-(bromomethyl)benzene (5.0 g, 20 mmol) and triethyl phosphite (51 mL, 300 mmol) are added to a round-bottomed flask.[2]

-

The mixture is refluxed at 90 °C for 19 hours.[2]

-

Upon completion of the reaction, excess triethyl phosphite is removed by distillation under reduced pressure.[2]

-

The crude product is purified by flash column chromatography using a 1:1 hexane/ethyl acetate eluent to yield the final product.[2]

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of a deuterated solvent, such as CDCl₃, and transferred to a 5 mm NMR tube.[6]

¹H and ¹³C NMR Acquisition:

-

Spectra are recorded on a 400 MHz or higher field spectrometer.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

³¹P NMR Acquisition:

-

A broadband or multinuclear probe is tuned to the ³¹P frequency.

-

Proton decoupling is generally used to improve sensitivity and simplify the spectrum.[6]

-

Chemical shifts are referenced to an external standard of 85% H₃PO₄ (0 ppm).[6]

Mass Spectrometry

Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the appropriate concentration for analysis.

Data Acquisition (ESI-HRMS):

-

The sample solution is introduced into the electrospray ionization source.

-

The instrument is operated in positive ion mode to detect the [M+H]⁺ ion.

-

Data is acquired in high-resolution mode to determine the accurate mass and elemental composition.

FT-IR Spectroscopy

Sample Preparation (ATR Method):

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small drop of the liquid sample is placed directly onto the ATR crystal.

-

The sample spectrum is then recorded. The instrument's software automatically subtracts the background.[6]

Spectral Analysis Workflow

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of Diethyl (4-Bromobenzyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Diethyl (4-Bromobenzyl)phosphonate (CAS No: 38186-51-5), an organophosphorus compound with applications in organic synthesis and potential biological activities. This document outlines the expected fragmentation patterns, detailed experimental protocols, and visual workflows to aid in the characterization and analysis of this compound.

Introduction

This compound is a phosphonate ester with the molecular formula C₁₁H₁₆BrO₃P and a molecular weight of 307.12 g/mol .[1][2] Accurate mass spectrometric analysis is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. High-resolution mass spectrometry has determined the accurate mass of the protonated molecule ([M+H]⁺) to be 307.0093, which corresponds to the calculated value of 307.0097.[3][4] This guide will delve into the anticipated fragmentation pathways under electron ionization and propose a standardized protocol for its analysis.

Predicted Mass Spectrometry Fragmentation

The primary fragmentation is expected to be the cleavage of the C-P bond, leading to the formation of a stable 4-bromotropylium ion, which is anticipated to be the base peak. Other significant fragmentation pathways likely involve the loss of ethoxy groups and rearrangements common to phosphonate esters.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Proposed Structure | Notes |

| 306 | 308 | [M]⁺ | [C₁₁H₁₆⁷⁹BrO₃P]⁺ | Molecular ion |

| 278 | 280 | [M - C₂H₄]⁺ | [C₉H₁₂⁷⁹BrO₃P]⁺ | Loss of ethylene via McLafferty rearrangement |

| 261 | 263 | [M - OC₂H₅]⁺ | [C₉H₁₁⁷⁹BrO₂P]⁺ | Loss of an ethoxy radical |

| 199 | 201 | [M - P(O)(OC₂H₅)₂]⁺ | [C₇H₆⁷⁹Br]⁺ | Cleavage of the C-P bond to form the 4-bromobenzyl cation |

| 169 | 171 | [C₇H₆⁷⁹Br]⁺ | 4-bromotropylium ion | Predicted Base Peak , formed by rearrangement of the 4-bromobenzyl cation |

| 138 | - | [P(O)(OC₂H₅)₂]⁺ | Diethyl phosphonate cation | |

| 110 | - | [HP(O)(OC₂H₅)(OH)]⁺ | Rearrangement and loss of ethylene | |

| 91 | - | [C₇H₇]⁺ | Tropylium ion | Loss of Br from the bromotropylium ion |

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathway for this compound under electron ionization mass spectrometry.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

A detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is based on standard methods for the analysis of organophosphorus compounds.[5]

Objective: To obtain the mass spectrum of this compound for structural confirmation and purity analysis.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary GC column suitable for organophosphorus compounds (e.g., a low to mid-polarity column like a DB-5ms or HP-5ms).

Materials:

-

This compound sample.

-

High-purity solvent for sample dilution (e.g., ethyl acetate or dichloromethane).

-

Volumetric flasks and microsyringes.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in ethyl acetate.

-

Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-450

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

-

Data Acquisition and Analysis:

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identify the peak corresponding to this compound.

-

Analyze the mass spectrum of the peak, identifying the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and the isotopic distribution for bromine-containing compounds.

-

Experimental Workflow

The logical flow of the experimental protocol for the GC-MS analysis is depicted in the following diagram.

Caption: Workflow for the GC-MS analysis of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and a practical protocol for its analysis. Researchers can adapt these methodologies to suit their specific instrumentation and analytical requirements.

References

- 1. labproinc.com [labproinc.com]

- 2. 38186-51-5 CAS MSDS (DIETHYL 4-BROMOBENZYL PHOSPHONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. DIETHYL 4-BROMOBENZYL PHOSPHONATE | 38186-51-5 [chemicalbook.com]

- 4. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 5. diethyl benzylphosphonate(1080-32-6) MS spectrum [chemicalbook.com]

In-Depth Technical Guide: Infrared Spectroscopy of Diethyl (4-Bromobenzyl)phosphonate

This technical guide provides a detailed overview of the infrared (IR) spectroscopy data for Diethyl (4-Bromobenzyl)phosphonate, tailored for researchers, scientists, and professionals in drug development. The guide includes a comprehensive data summary, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Data Presentation: Predicted Infrared Absorption Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium to Strong |

| Aromatic C=C | Stretching | 1600 and 1500 | Medium |

| P=O (Phosphoryl) | Stretching | 1260 - 1200 | Strong |

| P-O-C (Phosphonate) | Stretching | 1050 - 1030 | Strong |

| C-Br (Bromine) | Stretching | 680 - 515 | Medium to Strong |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a neat liquid sample, such as this compound.

Objective: To acquire a high-quality infrared spectrum of liquid this compound for structural elucidation and functional group analysis.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

The sample: this compound

-

Solvent for cleaning (e.g., ethanol or methylene chloride)

-

Lens tissue

Procedure for Neat Liquid Sample using Salt Plates:

-

Background Spectrum Acquisition:

-

Ensure the FT-IR spectrometer's sample compartment is empty.

-

Record a background spectrum to account for atmospheric and instrumental interferences. This typically involves scanning over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Sample Preparation:

-

Place a single drop of this compound onto the center of one clean, dry salt plate.

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

-

Sample Spectrum Acquisition:

-

Place the prepared salt plate assembly into the sample holder within the FT-IR spectrometer.

-

Acquire the sample spectrum under the same conditions used for the background scan.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.

-

Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in this compound.

-

Procedure for Liquid Sample using an ATR Accessory:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean and free of any residues.

-

Record a background spectrum with the clean, empty ATR crystal in place.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the ATR crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The principles of attenuated total reflectance will result in an infrared spectrum of the sample.

-

-

Cleaning:

-

Thoroughly clean the salt plates or ATR crystal after analysis using an appropriate solvent and lens tissue to prevent cross-contamination of future samples.

-

Mandatory Visualization: Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, with a focus on infrared spectroscopy.

Caption: Workflow for Infrared Spectroscopic Analysis.

References

Michaelis-Arbuzov reaction for Diethyl (4-Bromobenzyl)phosphonate synthesis

An in-depth technical guide to the synthesis of Diethyl (4-Bromobenzyl)phosphonate via the Michaelis-Arbuzov reaction is presented for researchers, scientists, and drug development professionals. This document details the core reaction mechanism, experimental protocols, and key quantitative data, providing a comprehensive resource for the practical application of this important transformation.

The Michaelis-Arbuzov Reaction: A Cornerstone for C-P Bond Formation

First reported by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is a fundamental and widely used method for synthesizing organophosphorus compounds, specifically for creating carbon-phosphorus (P-C) bonds.[1][2][3][4] The classical reaction involves the transformation of a trialkyl phosphite with an alkyl halide to produce a dialkyl alkylphosphonate.[1][4] This reaction is highly valued for producing phosphonate esters that are crucial precursors in various chemical syntheses, including the Horner-Wadsworth-Emmons olefination.[1][5] this compound, an organophosphorus compound with the molecular formula C₁₁H₁₆BrO₃P, is a valuable intermediate in organic synthesis, serving as a building block for more complex molecules and finding applications in pharmaceutical and agricultural chemistry.[6]

Core Reaction Mechanism

The Michaelis-Arbuzov reaction proceeds through a two-step nucleophilic substitution (Sɴ2) mechanism.[7]

-

Nucleophilic Attack: The reaction is initiated by the Sɴ2 attack of the nucleophilic phosphorus atom in the trialkyl phosphite on the electrophilic carbon of the alkyl halide (in this case, 4-bromobenzyl bromide).[2][3] This initial step displaces the halide ion and forms a quaternary trialkoxyphosphonium halide intermediate.[1][2]

-

Dealkylation: The displaced bromide ion then acts as a nucleophile, executing a second Sɴ2 attack on one of the electrophilic alkyl carbons of the phosphonium intermediate.[2][3] This step results in the cleavage of a C-O bond, forming the thermodynamically stable P=O double bond of the final phosphonate product and a volatile alkyl halide byproduct (e.g., ethyl bromide).[1][7]

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of this compound.

Protocol 1: Synthesis from p-Bromobenzyl Bromide

This protocol details the reaction between 1-bromo-4-(bromomethyl)benzene and triethyl phosphite.[8][9]

Materials:

-

1-bromo-4-(bromomethyl)benzene (p-bromobenzyl bromide)

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Apparatus for distillation under reduced pressure

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottomed flask, add 1-bromo-4-(bromomethyl)benzene (5.0 g, 20 mmol) and triethyl phosphite (51 mL, 300 mmol).[8][9]

-

Heating: Heat the mixture to reflux at 90 °C for 19 hours.[8][9]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl phosphite by distillation under reduced pressure.[8][9]

-

Purification: Purify the crude product by flash column chromatography using a 1:1 mixture of hexane and ethyl acetate as the eluent to yield the final product.[8][9]

Protocol 2: Alternative Synthesis from 4-Bromobenzyl Alcohol

This method utilizes 4-bromobenzyl alcohol in the presence of a catalyst.[8]

Materials:

-

4-Bromobenzyl alcohol

-

Triethyl phosphite

-

Tetra-(n-butyl)ammonium iodide (catalyst)

-

Tubular reactor

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a 20 mL tubular reactor, add 4-bromobenzyl alcohol (93.0 mg, 0.50 mmol) and tetra-(n-butyl)ammonium iodide (3.8 mg, 0.01 mmol, 2 mol%).[8]

-

Inert Atmosphere: Protect the reaction mixture under a vacuum-nitrogen atmosphere.[8]

-

Heating: Heat the solvent-free mixture to 120 °C for 24 hours.[8]

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[8]

-

Purification: Upon completion, purify the product by column chromatography.[8]

Data Presentation

Quantitative data from the synthesis and characterization of this compound are summarized below.

Table 1: Summary of Reaction Conditions

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-bromo-4-(bromomethyl)benzene | Triethyl phosphite | 90 | 19 | 98 | [8][9] |

| 4-Bromobenzyl alcohol | Triethyl phosphite, tetra-(n-butyl)ammonium iodide | 120 | 24 | 90 | [8] |

Table 2: Spectroscopic Data for this compound

The product is typically a colorless liquid.[6][8][9]

| Technique | Data (Solvent: CDCl₃) | Reference |

| ¹H NMR (400 MHz) | δ 7.30 (d, 2H, J = 7.5 Hz), 7.05 (d, 2H, J = 7.6 Hz), 3.99-3.88 (m, 4H), 2.99 (s, 1H), 2.94 (s, 1H), 1.12 (t, 6H, J = 6.9 Hz) | [8][9][10] |

| ¹³C NMR (100 MHz) | δ 131.7, 131.6, 131.5, 121.0, 62.3, 34.0, 32.0, 16.5 | [8][9] |

| HRMS ([M+H]⁺) | Calculated: 307.0097, Measured: 307.0093 | [8][9] |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is illustrated below.

Caption: General experimental workflow for synthesis and purification.

Conclusion

The Michaelis-Arbuzov reaction provides an efficient and reliable method for the synthesis of this compound. By carefully controlling reaction parameters such as temperature, time, and stoichiometry, high yields of this valuable synthetic intermediate can be achieved. The detailed protocols and compiled data in this guide serve as a practical resource for researchers in the fields of organic synthesis and drug development, facilitating the successful preparation and characterization of the target compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. Buy this compound | 38186-51-5 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 9. DIETHYL 4-BROMOBENZYL PHOSPHONATE | 38186-51-5 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Diethyl (4-Bromobenzyl)phosphonate: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and detailed experimental protocols for Diethyl (4-Bromobenzyl)phosphonate. The information is intended to support researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development in the safe and effective use of this versatile reagent.

Chemical and Physical Properties

This compound is an organophosphorus compound widely utilized as a key intermediate in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction.[1] Its chemical structure features a phosphonate group attached to a 4-bromobenzyl moiety, which imparts specific reactivity for the formation of carbon-carbon double bonds.[1]

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 38186-51-5 | [2][3] |

| Molecular Formula | C₁₁H₁₆BrO₃P | [3][4] |

| Molecular Weight | 307.12 g/mol | [3][4] |

| Appearance | Colorless to nearly colorless liquid | [1][5] |

| Boiling Point | ~183 °C at 0.6 mmHg | [1] |

| Specific Gravity | 1.37 | [5] |

| Refractive Index | 1.53 | [5] |

| Purity | Min. 98.0% (GC) | [5][6] |

Safety Data and Handling Precautions

While some safety data sheets for similar compounds classify them as non-hazardous, it is crucial to handle all chemicals with appropriate caution in a laboratory setting. For Diethyl (4-chlorobenzyl)phosphonate, a related compound, the hazards identified include skin irritation, serious eye irritation, and toxicity to aquatic life with long-lasting effects. Therefore, similar precautions should be taken for the bromo-analog.

The following table outlines the key safety information and recommended handling precautions.

| Aspect | Precaution | Source(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | |

| Ventilation | Use only outdoors or in a well-ventilated area. | |

| Handling | Avoid breathing vapors and contact with skin and eyes. Wash hands thoroughly after handling. | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | |

| Spill Response | Absorb spill with inert material (e.g., sand, earth) and place in a suitable, labeled container for disposal. Prevent entry into drains and waterways. | |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention. | |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

Toxicological Data: Specific quantitative toxicological data, such as LD50 or LC50 values for this compound, are not readily available in the public domain. For the closely related, non-brominated compound Diethyl benzylphosphonate, an intravenous LD50 in mice has been reported as 180 mg/kg.[7] This information should be used for general awareness of the potential toxicity of this class of compounds, and does not replace a formal risk assessment for this compound.

Experimental Protocols

The primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes, typically with a high degree of (E)-stereoselectivity.[8][9] This reaction offers advantages over the traditional Wittig reaction, including the use of a more nucleophilic carbanion and the easy removal of the water-soluble phosphate byproduct.[8][9]

General Protocol for the Horner-Wadsworth-Emmons Olefination

This protocol describes a general procedure for the reaction of this compound with an aldehyde.

Materials:

-

This compound

-

Aldehyde

-

Strong base (e.g., Sodium hydride (NaH))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

-

Stirring apparatus

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Base: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Formation of the Phosphonate Carbanion:

-

Cool the NaH suspension to 0 °C.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.[8]

-

-

Reaction with the Aldehyde:

-

Cool the resulting solution of the phosphonate carbanion back to 0 °C.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.[8]

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[8]

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.[8]

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[8]

-

-

Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.[8]

-

Visualizations

Logical Workflow for Handling and Use

The following diagram illustrates a standard workflow for the safe handling and use of this compound in a laboratory setting.

Caption: General laboratory workflow for using this compound.

Horner-Wadsworth-Emmons Reaction Mechanism

The diagram below outlines the key steps in the Horner-Wadsworth-Emmons reaction mechanism.[9]

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Potential Biological Activities

Preliminary research suggests that this compound and related structures may possess various biological properties, including potential anticancer, anti-inflammatory, and antiviral activities.[1] However, it is important to note that these findings are from early-stage research.[1] The specific mechanisms of action and any associated signaling pathways have not been extensively documented and remain an active area of investigation.[1] Therefore, researchers should treat this compound's biological effects as exploratory and handle it with the appropriate precautions for a novel bioactive agent.

References

- 1. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. Diethyl-4-methylbenzylphosphonate 97 3762-25-2 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. calpaclab.com [calpaclab.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Diethyl (4-Bromobenzyl)phosphonate

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (4-bromobenzyl)phosphonate, an organophosphorus compound, and its structural analogs are emerging as molecules of significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. While comprehensive biological data for this compound remains to be fully elucidated, extensive research on closely related diethyl benzylphosphonate derivatives has revealed a spectrum of promising biological activities. This technical guide synthesizes the available preclinical data on these analogs to infer the potential therapeutic applications of this compound. This document will delve into its potential as an antimicrobial and anticancer agent, as well as its capacity for enzyme inhibition. Detailed experimental protocols for assessing these activities are provided, alongside visualizations of key experimental workflows and putative mechanisms of action to facilitate further research and development in this area.

Introduction

Organophosphonates, a class of compounds characterized by a stable carbon-phosphorus bond, have long been recognized for their diverse biological properties. Their structural similarity to phosphates allows them to act as mimics and inhibitors of various enzymes, while their stability to hydrolysis offers advantages in drug design. This compound belongs to the benzylphosphonate subclass and possesses a key bromine substitution on the phenyl ring, a feature known to modulate biological activity.

This guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the established activities of its structural congeners. The primary focus will be on antimicrobial and anticancer activities, for which a body of quantitative data on analogous compounds exists. Furthermore, the potential for enzyme inhibition will be explored. By presenting available data, detailed methodologies, and visual representations of scientific concepts, this document serves as a valuable resource for researchers seeking to investigate the therapeutic potential of this promising compound.

Potential Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound are not yet available in the public domain, extensive research on a series of diethyl benzylphosphonate analogs has demonstrated significant activity against various strains of Escherichia coli.[1][2][3] These findings provide a strong rationale for investigating the antimicrobial potential of the 4-bromo substituted derivative.

Quantitative Data on Diethyl Benzylphosphonate Analogs

The antimicrobial efficacy of several diethyl benzylphosphonate derivatives has been quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against different E. coli strains. The data, summarized in the table below, highlights the influence of substituents on the phenyl ring on antimicrobial potency.[1]

| Compound ID | Substituent at Phenyl Ring | E. coli K12 (MIC in µg/mL) | E. coli R2 (MIC in µg/mL) | E. coli R3 (MIC in µg/mL) | E. coli R4 (MIC in µg/mL) |

| 1 | -H (Unsubstituted) | 125 | 125 | 250 | 500 |

| 2 | 4-B(pin) | 125 | 125 | 250 | 500 |

| 3 | 4-B(OH)₂ | 62.5 | 62.5 | 125 | 250 |

| 4 | 4-CH(OAc)CH₂-Ph-4-CH₂P(O)(OEt)₂ | >1000 | >1000 | >1000 | >1000 |

Data extracted from a comparative study on diethyl benzylphosphonate analogs.[1]

Key Observations:

-

The unsubstituted diethyl benzylphosphonate (Compound 1) exhibits moderate antimicrobial activity.[1]

-

The introduction of a boronic acid moiety at the para-position (Compound 3) significantly enhances antimicrobial activity, halving the MIC values compared to the parent compound.[1]

-

A bulky dimeric substituent (Compound 4) leads to a dramatic loss of activity.[1]

These structure-activity relationships (SAR) suggest that the nature and position of the substituent on the phenyl ring are critical determinants of antimicrobial efficacy. The electron-withdrawing nature and steric profile of the 4-bromo substituent in this compound may confer potent antimicrobial properties.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol, based on the broth microdilution method, is a standard procedure for determining the MIC of a compound against bacterial strains.[2][4]

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., E. coli K12, R2, R3, R4)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional, for OD readings)

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the desired bacterial strain from a fresh agar plate and inoculate into a tube containing sterile broth.

-

Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the growth medium directly in the 96-well plate to obtain a range of desired concentrations.

-

-

Assay Setup:

-

Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted compound.

-

Include a positive control well (containing bacteria and growth medium but no compound) and a negative control well (containing only growth medium).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

-

Proposed Mechanism of Antimicrobial Action

Research on diethyl benzylphosphonate derivatives suggests that their antimicrobial activity may stem from the induction of oxidative stress within bacterial cells.[5][6] This leads to damage of cellular components, including DNA, ultimately resulting in cell death.[5][6]

Caption: Proposed mechanism of antimicrobial action for benzylphosphonates.

Potential Anticancer Activity

The anticancer potential of this compound is another area of significant interest. While direct cytotoxic data for this specific compound is pending, related phosphonate derivatives have demonstrated notable anticancer activity against various cancer cell lines.

Inferred Anticancer Potential

Studies on other classes of phosphonates have shown their ability to inhibit tumor cell proliferation. For instance, certain phosphonate derivatives have exhibited promising IC50 values against human cancer cell lines, including breast, pancreas, and lung cancer. The structural features of this compound, particularly the presence of the lipophilic bromobenzyl group, may facilitate its uptake into cancer cells and interaction with intracellular targets.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

-

Test compound (this compound)

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

-

Potential for Enzyme Inhibition

Phosphonates are well-recognized as effective enzyme inhibitors due to their ability to act as transition-state analogs for phosphate-containing substrates. This property suggests that this compound could be a candidate for inhibiting various enzymes.

Rationale for Enzyme Inhibition

The phosphonate moiety can mimic the tetrahedral geometry of the transition state in enzymatic reactions involving phosphate groups, such as those catalyzed by phosphatases, kinases, and proteases. The benzyl group can provide additional interactions within the enzyme's active site, potentially enhancing binding affinity and specificity. The bromo-substituent can further influence these interactions through steric and electronic effects.

Experimental Workflow for Enzyme Inhibition Screening

A general workflow for screening this compound for enzyme inhibitory activity is depicted below.

Caption: General experimental workflow for enzyme inhibition screening.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently limited, the substantial body of research on its structural analogs provides a compelling case for its potential as a valuable therapeutic agent. The available data strongly suggests that this compound is a promising candidate for further investigation as an antimicrobial and anticancer agent, as well as an enzyme inhibitor. The experimental protocols and conceptual frameworks presented in this technical guide are intended to provide a solid foundation for researchers to explore and unlock the full therapeutic potential of this compound. Future studies are warranted to generate specific quantitative data for this compound and to elucidate its precise mechanisms of action.

References

Cytotoxicity of Diethyl (4-Bromobenzyl)phosphonate: A Technical Guide for Researchers

Disclaimer: Publicly available research specifically detailing the cytotoxicity of Diethyl (4-Bromobenzyl)phosphonate is limited. This guide provides a comprehensive overview based on studies of closely related substituted benzylphosphonate analogs to offer a representative technical framework for researchers, scientists, and drug development professionals. The experimental protocols and potential mechanisms of action are presented as a predictive guide for investigating this compound.

Introduction

This compound is an organophosphorus compound with potential applications in medicinal chemistry and drug development. Benzylphosphonates, as a class, have garnered interest for their diverse biological activities, including anticancer and antimicrobial properties. Their structural analogy to phosphates allows them to interact with biological systems, while the stable carbon-phosphorus bond confers resistance to enzymatic hydrolysis, making them attractive candidates for therapeutic development. This document outlines the cytotoxic potential of this compound class, providing quantitative data from analogs, detailed experimental methodologies, and insights into the potential molecular pathways involved in their cytotoxic effects.

Quantitative Cytotoxicity Data of Benzylphosphonate Analogs

The cytotoxic activity of substituted benzylphosphonates has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the IC50 values for several α-hydroxy and α-amino substituted benzylphosphonate derivatives, which serve as structural analogs to this compound.

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

| Diethyl α-(diphenylphosphinoyl)amino-benzylphosphonate | MDA-MB-231 (Breast) | 45.8 | [1] |

| Diethyl α-(diphenylphosphinoyl)amino-(4-chloro-benzyl)phosphonate | PC-3 (Prostate) | 29.4 | [1] |

| Diethyl α-(diethoxyphosphoryl)amino-(4-chloro-benzyl)phosphonate | A431 (Skin) | 53.2 | [1] |

| Diethyl α-hydroxy-(3,5-di-tert-butylbenzyl)phosphonate | MCF-7 (Breast) | 16.4 | [2] |

| Diethyl α-mesyloxy-(3,5-di-tert-butylbenzyl)phosphonate | MCF-7 (Breast) | 28.0 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. Below are standard protocols for key experiments used to assess the cytotoxic and apoptotic effects of compounds like this compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan precipitate.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[4][5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

-

Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a solid support membrane, and then uses specific antibodies to detect target proteins. Key markers for apoptosis include the cleavage of caspases (e.g., caspase-3, -8, -9) and PARP, and changes in the expression of Bcl-2 family proteins.[2][6][7]

Protocol:

-

Protein Extraction: Following treatment with the test compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a test compound.

Logical Relationship of Cytotoxicity Study

This diagram shows the logical connection between the compound, the experimental assays, and the observed biological effects.

Proposed Apoptotic Signaling Pathway

Based on the mechanisms of action of related compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This hypothetical pathway involves the regulation of Bcl-2 family proteins and the subsequent activation of a caspase cascade.

Conclusion

While direct cytotoxic data for this compound remains to be published, the information available for analogous benzylphosphonate compounds suggests a promising potential for anticancer activity. The methodologies and potential signaling pathways detailed in this guide provide a solid foundation for researchers to design and conduct comprehensive cytotoxicity studies on this and related compounds. Future investigations should focus on generating specific IC50 data for this compound across a panel of cancer cell lines and elucidating its precise mechanism of action to validate its therapeutic potential.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. Apoptosis western blot guide | Abcam [abcam.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. static.igem.wiki [static.igem.wiki]

- 5. bds.berkeley.edu [bds.berkeley.edu]

- 6. benchchem.com [benchchem.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

Diethyl (4-Bromobenzyl)phosphonate: A Technical Guide to its Enzyme Inhibition Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphonates are a pivotal class of molecules in medicinal chemistry, primarily due to their ability to act as stable mimics of phosphate-containing biomolecules and as transition state analogs for various enzymatic reactions.[1] Diethyl (4-bromobenzyl)phosphonate, an organophosphorus compound featuring a characteristic phosphonate group attached to a 4-bromobenzyl moiety, presents as a compelling candidate for investigation as an enzyme inhibitor.[2] While direct inhibitory data for this specific compound is limited in publicly available literature, its structural features and the well-documented activity of related benzylphosphonates provide a strong rationale for its exploration.[3] This technical guide synthesizes the available information on related compounds, outlines the theoretical basis for its inhibitory potential, and provides detailed experimental protocols to facilitate further research into its biological activity.

Introduction: The Promise of Benzylphosphonates

Phosphonates are distinguished by their carbon-phosphorus (C-P) bond, which renders them significantly more resistant to chemical and enzymatic hydrolysis compared to the phosphate ester (P-O-C) bond.[1] This inherent stability, combined with their structural and electronic similarity to phosphates, makes them ideal candidates for designing enzyme inhibitors.[1] The benzylphosphonate scaffold, in particular, has been identified in compounds exhibiting a range of biological activities, including antimicrobial and anticancer effects.[3] this compound (DE4BP) is a readily synthesizable derivative within this class.[4][5] Its potential biological activities are an active area of research, with preliminary studies suggesting possible anticancer, anti-inflammatory, and antiviral properties.[2]

Theoretical Basis for Enzyme Inhibition

The primary mechanism by which phosphonates are believed to inhibit enzymes is through their function as mimics of the tetrahedral transition states of substrate hydrolysis.[1][3] Many enzymatic reactions, particularly those catalyzed by hydrolases like proteases and lipases, proceed through a high-energy tetrahedral intermediate. The phosphonate group, with its stable tetrahedral geometry, can fit into the enzyme's active site and bind with high affinity, effectively blocking the natural substrate from binding and halting the catalytic cycle.[1] The 4-bromobenzyl group of DE4BP can further influence its inhibitory potential by participating in hydrophobic, van der Waals, or halogen bonding interactions within the enzyme's active site, potentially enhancing binding affinity and selectivity for specific enzyme targets.

Potential Enzyme Targets

Based on the activities of structurally related compounds, DE4BP could potentially inhibit a variety of enzymes.

-

Hydrolases (Proteases, Lipases): As transition state mimics, phosphonates are well-established inhibitors of these enzyme classes.[3]

-

Ectonucleosidases (NTPDases): Benzylphosphonates have been specifically identified as inhibitors of these enzymes, which are involved in regulating extracellular nucleotide signaling.[3]

-

DNA Topoisomerases: The use of a related compound, diethyl 4-bromobutylphosphonate, in the synthesis of KuQuinones, which are known DNA topoisomerase inhibitors, suggests that benzylphosphonates could serve as a scaffold for this target class.[6]

-

Lipoprotein Lipase: A more complex derivative, Diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, has been studied as a lipoprotein lipase inhibitor, indicating that the core benzylphosphonate structure can be adapted to target enzymes involved in lipid metabolism.

Quantitative Data from Related Compounds

While specific IC50 or Ki values for this compound are not available, data from inhibitors synthesized using a related phosphonate provide a compelling case for investigation. The following table summarizes the inhibitory activity of KuQuinone derivatives synthesized from diethyl 4-bromobutylphosphonate.[6]

| Compound | Target Enzyme / Cell Line | IC50 Value |

| KuQ6 | Ovarian cancer cells (SKOV3) | 5 µM - 52 µM |

| KuQ6 | Colon cancer cells (SW480) | < 10 µM |

| KuQEt | DNA Topoisomerase I | Reversible inhibitor |

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of the enzyme inhibition potential of this compound.

Synthesis of this compound

A common and efficient method for synthesizing DE4BP is the Michaelis-Arbuzov reaction.[4][5]

Materials:

-

1-bromo-4-(bromomethyl)benzene (p-bromobenzyl bromide)

-

Triethyl phosphite

-

Appropriate glassware for reflux and distillation

-

Hexane

-

Ethyl acetate

Procedure:

-

Combine 1-bromo-4-(bromomethyl)benzene (1 equivalent) and an excess of triethyl phosphite in a round-bottom flask equipped with a reflux condenser.[5]

-

Heat the reaction mixture to reflux (approximately 90°C) and maintain for several hours (e.g., 19 hours).[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite by distillation under reduced pressure.[5]

-

Purify the crude product by flash column chromatography using a hexane/ethyl acetate solvent system to yield this compound as a colorless liquid.[5]

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Caption: Synthesis of this compound via Michaelis-Arbuzov reaction.

General Enzyme Inhibition Assay (Hypothetical)

This protocol provides a general workflow for screening DE4BP against a target enzyme.

Materials:

-

Target enzyme

-

Enzyme-specific substrate

-

Assay buffer

-

This compound (stock solution in DMSO)

-

96-well microtiter plates

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare serial dilutions of DE4BP in the assay buffer.

-

In a 96-well plate, add the assay buffer, the DE4BP dilutions (or DMSO for control), and the target enzyme.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Caption: General workflow for an enzyme inhibition assay.

DNA Topoisomerase I Inhibition Assay

This protocol is adapted from methods used for KuQuinone derivatives and can be used to test DE4BP's potential as a topoisomerase inhibitor.[6]

Materials:

-

Human DNA Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/ml BSA, pH 7.9)

-

Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose gel (1%) containing a DNA stain (e.g., ethidium bromide)

-

TAE buffer for electrophoresis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of DE4BP (or DMSO for control).[6]

-

Initiate the reaction by adding human DNA Topoisomerase I to the mixture.

-

Incubate the reaction at 37°C for 30 minutes.[6]

-

Stop the reaction by adding the stop solution.[6]

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[6]

-

Visualize the DNA bands under UV light. Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.[6]

Caption: Proposed mechanism of DNA Topoisomerase I inhibition by DE4BP.

Conclusion

While direct experimental evidence for the enzyme inhibitory activity of this compound is yet to be established in the public domain, a strong theoretical and comparative basis suggests its significant potential. As a stable phosphonate and a member of the biologically active benzylphosphonate family, DE4BP warrants investigation against a range of enzymatic targets. The protocols and data presented in this guide offer a foundational framework for researchers to explore the therapeutic and scientific promise of this compound, contributing to the broader understanding of phosphonates in drug discovery and chemical biology.

References

A Technical Guide to the Reactivity of Diethyl (4-Bromobenzyl)phosphonate: Synthesis and Computational Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of Diethyl (4-Bromobenzyl)phosphonate, a versatile intermediate in organophosphorus chemistry. While experimental protocols for its synthesis are well-established, this guide also delves into the expected computational approaches for studying its reactivity, drawing parallels from theoretical investigations of similar reaction mechanisms. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a key building block in the synthesis of a variety of organic molecules. Its utility stems from the presence of the phosphonate moiety, which can be further elaborated, for example, in the Horner-Wadsworth-Emmons reaction to form alkenes, and the bromo-substituted benzyl group that allows for subsequent cross-coupling reactions.[1] A thorough understanding of its synthesis and reactivity is therefore crucial for its effective application in research and development.

Experimental Protocols for Synthesis